(E)-4-Bromo-2-butenoyl Chloride

Description

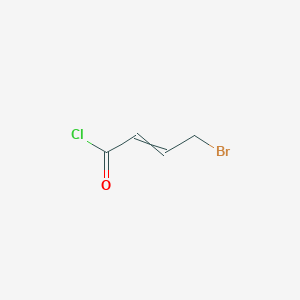

(E)-4-Bromo-2-butenoyl Chloride, also known as (E)-4-bromo-but-2-enoyl chloride, is an organic compound with the molecular formula C4H4BrClO. It is a derivative of crotonic acid and is characterized by the presence of a bromine atom and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

Molecular Formula |

C4H4BrClO |

|---|---|

Molecular Weight |

183.43 g/mol |

IUPAC Name |

4-bromobut-2-enoyl chloride |

InChI |

InChI=1S/C4H4BrClO/c5-3-1-2-4(6)7/h1-2H,3H2 |

InChI Key |

ACFFAMJSFZINGL-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Silyl Ester Bromination and Sequential Functionalization

A robust method adapted from the synthesis of 4-amino-2-butenoyl chlorides involves the use of silyl-protected crotonate intermediates. The sequence begins with the protection of crotonic acid (2-butenoic acid) as a trimethylsilyl (TMS) ester:

-

Silylation : Crotonic acid reacts with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to form trimethylsilyl crotonate. This step ensures activation of the α,β-unsaturated system for subsequent bromination.

-

Bromination : The TMS-protected crotonate undergoes regioselective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in dichloromethane at 0–10°C. The silyl group directs bromination to the terminal position, yielding trimethylsilyl-4-bromo-2-butenoate.

-

Deprotection and Acid Formation : Hydrolysis of the silyl ester with aqueous sodium hydroxide at 40–45°C generates 4-bromo-2-butenoic acid. Isolation as the hydrochloride salt enhances stability.

-

Chlorination : Treatment of the free acid with oxalyl chloride (0.95 equiv) and a catalytic amount of dimethylformamide (DMF) in acetonitrile at 25–30°C produces this compound. The reaction is monitored via HPLC to ensure complete consumption of starting material.

Key Data :

Direct Bromination of Crotonic Acid Derivatives

An alternative approach bypasses silyl protection by employing radical bromination under controlled conditions:

-

Radical Initiation : Crotonic acid is treated with bromine (Br₂) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) and UV light. This promotes allylic bromination at the 4-position.

-

Selectivity Optimization : Reaction temperatures below 10°C minimize polybromination. Solvents such as carbon tetrachloride enhance radical stability.

-

Chlorination : The resulting 4-bromo-2-butenoic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene.

Challenges :

-

Competing addition reactions across the double bond.

-

Lower regioselectivity compared to silyl-mediated routes.

Halogen Exchange from 4-Chloro Precursors

Reaction Conditions and Optimization

Temperature and Solvent Effects

-

Bromination : Optimal yields are achieved at 0–10°C in non-polar solvents (e.g., dichloromethane). Elevated temperatures promote side reactions such as di-bromination or polymerization.

-

Chlorination : Oxalyl chloride reactions proceed efficiently in acetonitrile or tetrahydrofuran (THF) with DMF catalysis. Excess oxalyl chloride (>1 equiv) leads to byproduct formation.

Stereochemical Control

The E-isomer predominates in all routes due to:

-

Steric Effects : Bulky substituents (e.g., TMS groups) favor trans configuration during bromination.

-

Thermodynamic Stability : The E-isomer’s lower energy conformation is retained during chlorination.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

(E)-4-Bromo-2-butenoyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-4-Bromo-2-butenoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-Bromo-2-butenoyl Chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific applications and desired outcomes of the reactions.

Comparison with Similar Compounds

(E)-4-Bromo-2-butenoyl Chloride can be compared with other similar compounds, such as:

4-Chloro-but-2-enoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.

4-Iodo-but-2-enoyl chloride:

4-Fluoro-but-2-enoyl chloride: The presence of a fluorine atom imparts unique properties and reactivity compared to the bromine-containing compound.

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-4-Bromo-2-butenoyl Chloride with high stereochemical purity?

- Methodological Answer : The synthesis typically involves stereoselective halogenation or elimination reactions. For example, bromination of 2-butenoyl chloride derivatives under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents) can yield the (E)-isomer. Stereochemical purity is ensured by optimizing reaction temperature and solvent polarity to favor the trans-configuration. Post-synthesis, confirm stereochemistry via coupling constants in -NMR (e.g., for trans alkenes) and X-ray crystallography for unambiguous confirmation .

Q. How can researchers confirm the (E)-configuration and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : The -NMR spectrum shows distinct vinyl proton splitting patterns (doublets with large -values for trans alkenes). -NMR confirms the carbonyl carbon (~170 ppm) and bromine-induced deshielding effects.

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond angles and spatial arrangement, confirming the (E)-configuration .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., , expected m/z 181.91).

Q. What protocols ensure safe handling and storage of this compound given its reactivity?

- Methodological Answer :

- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid exposure to corrosive vapors. Immediate rinsing with water is critical for skin/eye contact .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis. Monitor for decomposition via periodic FT-IR analysis (loss of carbonyl peak at ~1800 cm) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the acyl chloride's reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The bromine atom increases electrophilicity at the carbonyl carbon by inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using -NMR or stopped-flow techniques can quantify rate enhancements. Control experiments with non-brominated analogs (e.g., 2-butenoyl chloride) isolate the bromine’s electronic contribution. Computational DFT calculations (e.g., charge distribution at carbonyl carbon) further validate experimental trends .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

- Methodological Answer :

- Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT simulations to better match experimental conditions.

- Cross-Validation : Compare results from multiple techniques (e.g., kinetic assays, Hammett plots, and -NMR titration) to identify systematic errors. For example, discrepancies in hydrolysis rates may arise from unaccounted solvent effects or trace moisture .

Q. How can isotopic labeling (e.g., ) clarify mechanistic pathways in reactions involving this compound?

- Methodological Answer : Synthesize -labeled analogs at the carbonyl position. Track reaction intermediates via -NMR or LC-MS to distinguish between concerted (single-step) and stepwise mechanisms (e.g., tetrahedral intermediate formation). Isotope effects () further elucidate transition-state structures .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Re-examine Sample Purity : Contaminants (e.g., residual solvents) may distort spectral data. Use column chromatography or recrystallization for purification.

- Refinement Settings : In SHELXL, adjust parameters like thermal displacement models or hydrogen atom positioning to improve crystallographic R-factors. Compare with spectroscopic data to identify outliers .

Q. What role does this compound play in synthesizing complex molecules, and how can reaction yields be optimized?

- Methodological Answer : This compound is a key intermediate in synthesizing α,β-unsaturated ketones and heterocycles. Optimize yields by:

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.

- Catalysis : Employ Lewis acids (e.g., FeCl) to enhance electrophilicity in Friedel-Crafts reactions.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track acyl chloride consumption and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.